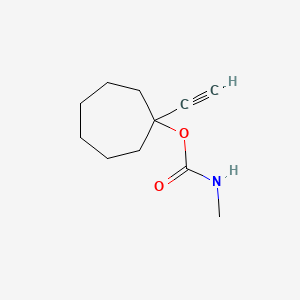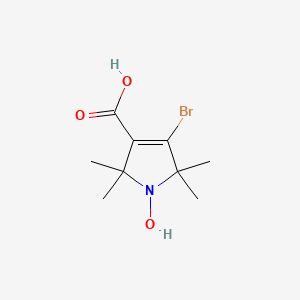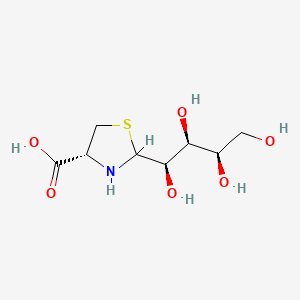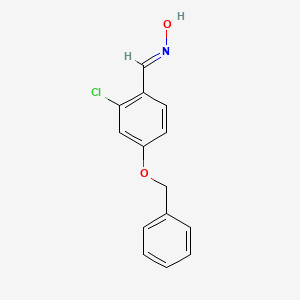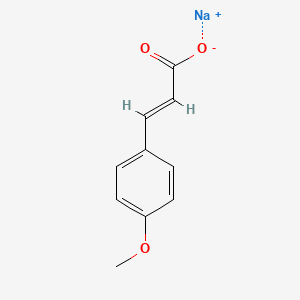
Sodium p-methoxycinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium p-methoxycinnamate is an organic compound derived from p-methoxycinnamic acid. It is commonly used in various applications due to its ability to absorb ultraviolet (UV) radiation. This compound is particularly valued in the cosmetic industry as a UV filter in sunscreens and other skincare products. Its chemical structure allows it to effectively absorb UV-B rays, providing protection against sunburn and other UV-induced skin damage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium p-methoxycinnamate typically involves the esterification of p-methoxycinnamic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. One common method involves the following steps:
- p-Methoxycinnamic acid is reacted with sodium hydroxide in an aqueous medium.
Neutralization: The reaction mixture is neutralized with an acid, such as hydrochloric acid, to precipitate the sodium salt.
Purification: The precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production rates. The process involves:
Continuous Esterification:
p-Methoxycinnamic acid and sodium hydroxide are continuously fed into a reactor.Separation and Purification: The product is continuously separated from the reaction mixture and purified using crystallization or other suitable methods.
化学反応の分析
Types of Reactions
Sodium p-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-methoxybenzoic acid.
Reduction: Reduction reactions can convert it to p-methoxycinnamyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.
Major Products
- p-Methoxybenzoic acid p-Methoxycinnamyl alcohol
Substitution: Various substituted cinnamates depending on the nucleophile used
科学的研究の応用
Sodium p-methoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for skin disorders and other conditions.
Industry: It is widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.
作用機序
The primary mechanism of action of sodium p-methoxycinnamate is its ability to absorb UV radiation. The compound contains a conjugated double bond system that absorbs UV-B rays, preventing them from penetrating the skin. This absorption process involves the excitation of electrons to higher energy states, which dissipates the UV energy as heat, thereby protecting the skin from damage.
類似化合物との比較
Sodium p-methoxycinnamate is often compared with other UV filters such as:
Octyl methoxycinnamate: Similar in structure but used in different formulations.
Ethyl p-methoxycinnamate: Another derivative with similar UV-absorbing properties.
Benzophenone: A different class of UV filters with broader UV absorption.
Uniqueness
This compound is unique due to its high solubility in water, making it suitable for aqueous formulations. Its effectiveness as a UV-B filter and its relatively low toxicity make it a preferred choice in many cosmetic products.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its ability to absorb UV radiation makes it an essential ingredient in sunscreens and other skincare products. Ongoing research continues to explore its potential in medicine and other industries, highlighting its importance in scientific and industrial applications.
特性
CAS番号 |
7340-42-3 |
|---|---|
分子式 |
C10H9NaO3 |
分子量 |
200.17 g/mol |
IUPAC名 |
sodium;(E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b7-4+; |
InChIキー |
VOKPJLHFFYVQNS-KQGICBIGSA-M |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
関連するCAS |
830-09-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




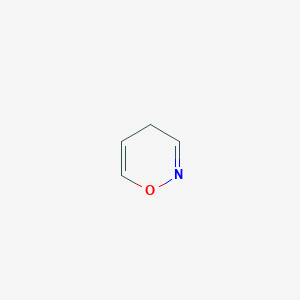

![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)


